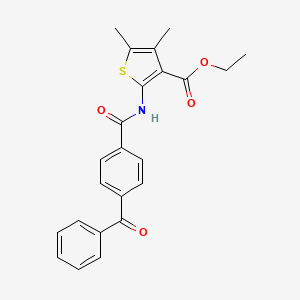

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-fluorobenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

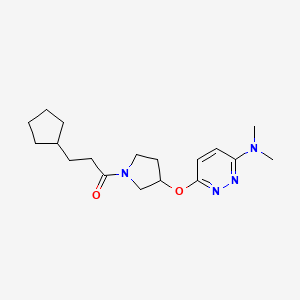

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-fluorobenzenesulfonamide, commonly referred to as DIBO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBO is a potent inhibitor of the protein-protein interaction between the E3 ubiquitin ligase MDM2 and the tumor suppressor protein p53, which is a key regulator of cell cycle arrest and apoptosis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening : Kumar et al. (2019) discussed the synthesis of quinazolin-4-ylamino derivatives containing phenylbenzenesulfonamides, including compounds structurally related to the one . These compounds were tested for antiproliferative activity against breast cancer cell lines and antimicrobial activity against bacterial and fungal strains, demonstrating potential in cancer and antimicrobial research (Kumar et al., 2019).

Selective Inhibition of Enzymes : Hashimoto et al. (2002) described the synthesis of benzenesulfonamide derivatives, focusing on their ability to inhibit cyclooxygenase enzymes. Introduction of a fluorine atom increased the selectivity for COX-2 over COX-1, indicating potential for therapeutic applications in conditions like rheumatoid arthritis (Hashimoto et al., 2002).

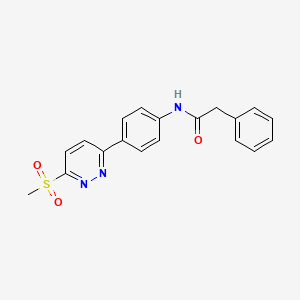

Cancer Therapeutics : Research by Mun et al. (2012) explored arylsulfonamide analogs as small molecule inhibitors in cancer therapy. They focused on structural modifications to enhance pharmacological properties, which is relevant for the development of new anticancer agents (Mun et al., 2012).

Computational Study and Protein Interaction : Murthy et al. (2018) conducted a computational study on a newly synthesized sulfonamide molecule, including its interaction with proteins. This research could provide insights into the molecular mechanisms and potential applications of related sulfonamide compounds in biological systems (Murthy et al., 2018).

Fluorescent Molecular Probes : Diwu et al. (1997) developed fluorescent solvatochromic dyes containing dimethylamino and sulfonyl groups, which can be used as molecular probes in biological research. These compounds' fluorescence depends on solvent polarity, suggesting applications in studying various biological events (Diwu et al., 1997).

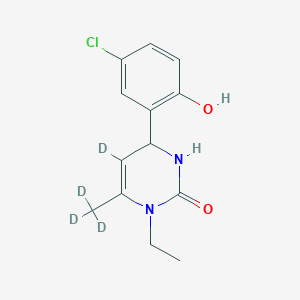

Development of Novel Insecticides : Tohnishi et al. (2005) discussed the development of Flubendiamide, a novel insecticide with unique structural features including a sulfonylalkyl group. This study highlights the potential use of such compounds in agricultural pest control (Tohnishi et al., 2005).

Antimicrobial and Anticancer Evaluation : Kumar et al. (2014) synthesized and evaluated a series of sulfonamide derivatives for their antimicrobial and anticancer activities. The study provides insights into the therapeutic potential of these compounds (Kumar et al., 2014).

DNA Binding and Cleavage : González-Álvarez et al. (2013) examined mixed-ligand copper(II)-sulfonamide complexes for their ability to bind and cleave DNA, as well as their genotoxicity and anticancer activity. This research suggests potential biomedical applications, particularly in cancer treatment (González-Álvarez et al., 2013).

Eigenschaften

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O2S/c1-27(2)20-13-11-19(12-14-20)23(28-16-15-18-7-3-5-9-22(18)28)17-26-31(29,30)24-10-6-4-8-21(24)25/h3-14,23,26H,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJAAFZZRYGEBID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-fluorobenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2645902.png)

![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)

![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)

![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)

![N-(4-ethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2645916.png)